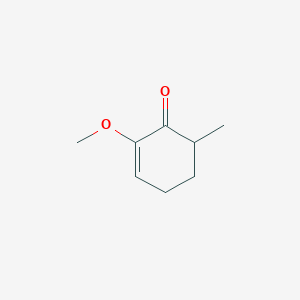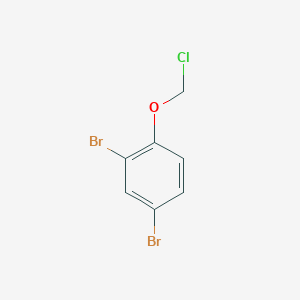
2,4-Dibromo-1-(chloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a chloromethoxy group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(chloromethoxy)benzene typically involves the bromination of 1-(chloromethoxy)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from benzene. The initial step involves the chloromethylation of benzene to form 1-(chloromethoxy)benzene, followed by selective bromination at the 2nd and 4th positions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the bromine atoms.
Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Nucleophilic Substitution: Products include ethers or amines.
Oxidation: Products include quinones.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
2,4-Dibromo-1-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms and chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways depend on the specific conditions and reagents used in the reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoanisole: Similar structure but with a methoxy group instead of a chloromethoxy group.
2,4-Dibromophenol: Similar structure but with a hydroxyl group instead of a chloromethoxy group.
2,4-Dibromotoluene: Similar structure but with a methyl group instead of a chloromethoxy group.
Uniqueness
2,4-Dibromo-1-(chloromethoxy)benzene is unique due to the presence of both bromine atoms and a chloromethoxy group, which confer distinct reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H5Br2ClO |
|---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
2,4-dibromo-1-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Br2ClO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H,4H2 |
InChI Key |
MYXOVQNTQQYFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


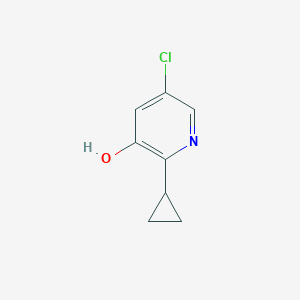

![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)
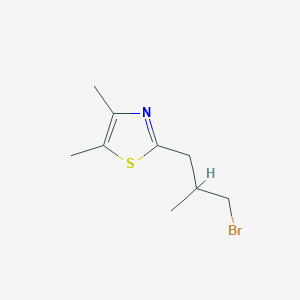
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)
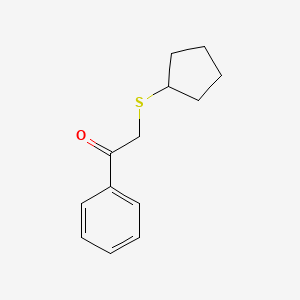
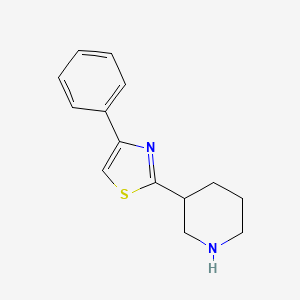
![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)


![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)
